(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid
Overview
Description
N-(Benzyloxycarbonyl)glycyl-L-valine has been used as a reactant for the preparation of retroviral protease inhibitors. N-(Benzyloxycarbonyl)glycyl-L-valine has also been used as a reactant for the synthesis of benzimidazole derivatives.
Scientific Research Applications
Diastereoselective Alkylation
The compound has been utilized in the diastereoselective alkylation of 3-aminobutanoic acid. This process involves the addition of (S)-phenethylamine to methyl crotonate and subsequent hydrogenolysis, leading to enantiomerically pure 3-aminobutanoic acids. The use of (S)-methyl 3-(benzoylamino) butanoate, obtained by enzymatic kinetic resolution, demonstrates the compound's role in selective synthesis methods (Estermann & Seebach, 1988).
1,3-dipolar Cycloaddition
This compound is involved in the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid. This reaction path demonstrates the compound's applicability in complex organic synthesis and cycloaddition reactions (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Protecting Group in Carbohydrate Chemistry
The compound serves as a protective group in carbohydrate chemistry. For instance, it's used in the synthesis of 2-methylallyl 2-benzamido-4,6-O-benzylidene-2-deoxy-β-D-gluco- and -galacto-pyranosides. This role is crucial for selective reactions in the synthesis of complex sugars and related compounds (Gent, Gigg, & Conant, 1973).
Synthesis of β-Amino Acids
It is used in the oxaziridine-mediated ring expansions of substituted cyclobutanones, leading to the synthesis of valuable β-amino acids like GABOB. This highlights its role in innovative synthetic routes for biologically relevant molecules (Aubé, Wang, Ghosh, & Langhans, 1991).
Inhibitor of Folate Metabolism
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated as inhibitors of folate metabolism. This research is vital for developing therapeutic agents targeting specific metabolic pathways (Piper, Montgomery, Sirotnak, & Chello, 1982).
Properties
IUPAC Name |
3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYPCLOROQBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276208, DTXSID40955505 | |
Record name | n-[(benzyloxy)carbonyl]glycylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33912-87-7, 53870-94-3 | |
Record name | N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033912877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-[(benzyloxy)carbonyl]glycylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(benzyloxy)carbonyl]glycyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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